Cas no 188813-08-3 ((3-Bromo-5-iodophenyl)methanol)

(3-Bromo-5-iodophenyl)methanol is a halogenated benzyl alcohol derivative commonly employed as a versatile intermediate in organic synthesis and pharmaceutical research. Its distinct structure, featuring both bromo and iodo substituents on the aromatic ring, enables selective functionalization via cross-coupling reactions, such as Suzuki or Sonogashira couplings, facilitating the construction of complex molecular frameworks. The hydroxymethyl group further enhances reactivity, allowing for oxidation, esterification, or etherification. This compound is particularly valuable in medicinal chemistry for the development of targeted bioactive molecules. High purity grades ensure consistent performance in demanding applications, making it a reliable choice for research and industrial processes requiring precise halogenated building blocks.
(3-Bromo-5-iodophenyl)methanol structure
188813-08-3 structure
Product Name:(3-Bromo-5-iodophenyl)methanol
CAS No:188813-08-3
MF:C7H6BrIO
MW:312.930413722992
MDL:MFCD09745849
CID:1108297
PubChem ID:15467379
Update Time:2025-06-11

(3-Bromo-5-iodophenyl)methanol Chemical and Physical Properties

Names and Identifiers

    • 3-Bromo-5-iodophenyl methanol
    • (3-Bromo-5-iodophenyl)methanol
    • 1-bromo-3-(hydroxymethyl)-5-iodobenzene
    • 1-bromo-3-fluorobenzyl alcohol
    • 1-bromo-3-hydroxymethyl-5-iodobenzene
    • 2-Bromo-6-fluorobenzyl alcohol
    • 2-bromo-6-fluorophenylmethanol
    • 3-bromo-5-iodobenzyl alcohol
    • 5-bromo-3-iodobenzyl alcohol
    • 6-Bromo-2-fluorobenzyl alcohol
    • ACMC-209gp0
    • ANW-25906
    • CTK8B1331
    • SBB063485
    • SureCN2063479
    • MFCD09745849
    • Benzenemethanol, 3-bromo-5-iodo-
    • AMY30378
    • LSHKEWNEFDSMTN-UHFFFAOYSA-N
    • AKOS024464979
    • 188813-08-3
    • SCHEMBL1071522
    • DA-08833
    • PS-11860
    • CS-0036419
    • EN300-263028
    • SY211993
    • MDL: MFCD09745849
    • Inchi: 1S/C7H6BrIO/c8-6-1-5(4-10)2-7(9)3-6/h1-3,10H,4H2
    • InChI Key: LSHKEWNEFDSMTN-UHFFFAOYSA-N
    • SMILES: IC1=CC(=CC(=C1)CO)Br

Computed Properties

  • Exact Mass: 311.86418
  • Monoisotopic Mass: 311.86467g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 1
  • Complexity: 110
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.4
  • Topological Polar Surface Area: 20.2Ų

Experimental Properties

  • PSA: 20.23

(3-Bromo-5-iodophenyl)methanol Pricemore >>

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Additional information on (3-Bromo-5-iodophenyl)methanol

Recent Advances in the Application of (3-Bromo-5-iodophenyl)methanol (CAS: 188813-08-3) in Chemical Biology and Pharmaceutical Research

The compound (3-Bromo-5-iodophenyl)methanol (CAS: 188813-08-3) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its versatile applications as a key intermediate in the synthesis of bioactive molecules. This research brief aims to provide an overview of the latest developments involving this compound, focusing on its synthetic utility, mechanistic insights, and potential therapeutic applications.

Recent studies have highlighted the role of (3-Bromo-5-iodophenyl)methanol as a crucial building block in the synthesis of complex heterocyclic compounds, particularly those with potential pharmacological activities. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated its use in the synthesis of novel kinase inhibitors targeting cancer-related pathways. The bromo and iodo substituents on the phenyl ring enable efficient cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings, facilitating the rapid assembly of diverse molecular scaffolds.

In addition to its synthetic applications, (3-Bromo-5-iodophenyl)methanol has been investigated for its direct biological effects. A recent preprint on bioRxiv reported its potential as a modulator of protein-protein interactions (PPIs) in neurodegenerative diseases. The study utilized computational docking and surface plasmon resonance (SPR) assays to identify binding affinities with key neuronal proteins, suggesting a promising avenue for further drug development.

Mechanistic studies have also explored the compound's reactivity under various conditions. A 2024 paper in Organic Letters detailed its use in photoredox catalysis, where it served as a radical precursor in C-C bond-forming reactions. This approach offers a sustainable alternative to traditional methods, aligning with the growing emphasis on green chemistry in pharmaceutical synthesis.

From a therapeutic perspective, derivatives of (3-Bromo-5-iodophenyl)methanol have shown preliminary efficacy in preclinical models of inflammation and infectious diseases. For example, a series of analogs were evaluated in a murine model of sepsis, with one derivative exhibiting significant reduction in pro-inflammatory cytokines (TNF-α and IL-6) without observable toxicity. These findings were published in the European Journal of Medicinal Chemistry earlier this year.

Despite these promising developments, challenges remain in optimizing the pharmacokinetic properties of (3-Bromo-5-iodophenyl)methanol-derived compounds. Recent patent filings (e.g., WO2023124567) highlight ongoing efforts to improve bioavailability through structural modifications, such as the introduction of prodrug moieties or formulation advancements using lipid-based delivery systems.

In conclusion, (3-Bromo-5-iodophenyl)methanol (CAS: 188813-08-3) continues to be a valuable tool in chemical biology and drug discovery. Its dual role as a synthetic intermediate and potential bioactive scaffold positions it at the forefront of interdisciplinary research. Future studies should focus on expanding its applications in targeted drug delivery and exploring its utility in emerging areas such as PROTAC technology and covalent inhibitor design.

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